METHANONE](/img/structure/B8783228.png)
[4-(2-HYDROXYETHYL)PIPERAZINO](4-NITROPHENYL)METHANONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Hydroxyethyl)piperazin-1-ylmethanone: is a chemical compound that features a piperazine ring substituted with a hydroxyethyl group and a nitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Hydroxyethyl)piperazin-1-ylmethanone typically involves the reaction of 4-nitrobenzoyl chloride with 1-(2-hydroxyethyl)piperazine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted in an organic solvent like dichloromethane or chloroform at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions:
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amino derivative.
Substitution: Formation of various substituted piperazine derivatives.
科学研究应用
Chemistry: In chemistry, 4-(2-Hydroxyethyl)piperazin-1-ylmethanone is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.
Biology and Medicine: In the field of biology and medicine, this compound is studied for its potential pharmacological properties. The presence of the piperazine ring, which is a common motif in many pharmaceuticals, suggests that it may exhibit biological activity. Research is ongoing to explore its potential as a therapeutic agent.
Industry: In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical structure. Its ability to undergo various chemical reactions makes it a versatile component in material science.
作用机制
The mechanism of action of 4-(2-Hydroxyethyl)piperazin-1-ylmethanone is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The piperazine ring may interact with receptors or enzymes, modulating their activity. The nitrophenyl group could also play a role in its biological effects, potentially through interactions with cellular components.
相似化合物的比较
- 4-(2-Hydroxyethyl)piperazin-1-ylmethanone
- 4-(2-Hydroxyethyl)piperazin-1-ylmethanone
- 4-(2-Hydroxyethyl)piperazin-1-ylmethanone
Comparison: Compared to its analogs, 4-(2-Hydroxyethyl)piperazin-1-ylmethanone is unique due to the presence of the nitro group, which can undergo reduction to form an amino group. This additional functional group provides more opportunities for chemical modifications and potential biological activities. The nitro group also imparts different electronic properties to the compound, which can influence its reactivity and interactions with other molecules.
属性
分子式 |
C13H17N3O4 |
|---|---|
分子量 |
279.29 g/mol |
IUPAC 名称 |
[4-(2-hydroxyethyl)piperazin-1-yl]-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C13H17N3O4/c17-10-9-14-5-7-15(8-6-14)13(18)11-1-3-12(4-2-11)16(19)20/h1-4,17H,5-10H2 |
InChI 键 |
UJNCXOXNSHNUGX-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CCO)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

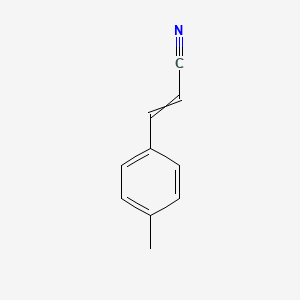
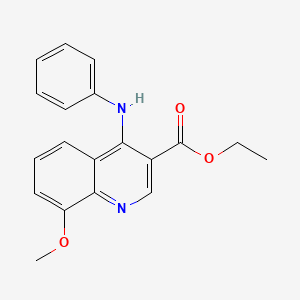
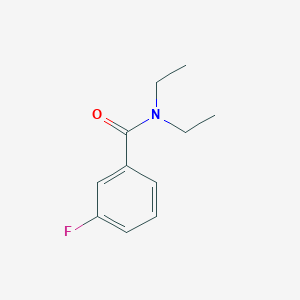

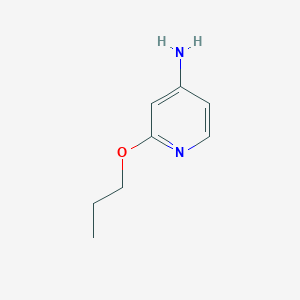


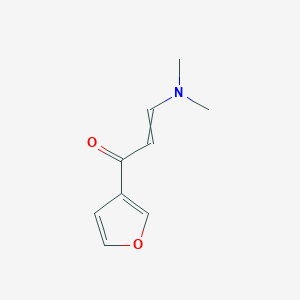
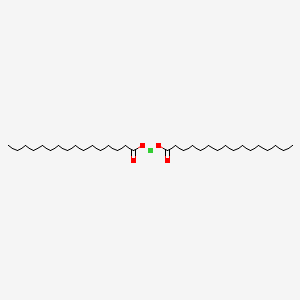
![2,4-Dimethyl-chromeno[3,4-c]pyridin-5-one](/img/structure/B8783208.png)
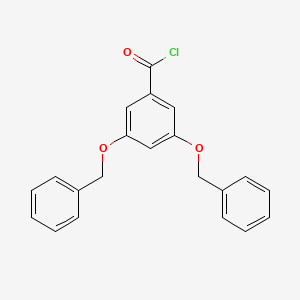
![1-(4-(Imidazo[1,2-A]pyridin-2-YL)phenyl)ethanone](/img/structure/B8783242.png)

